Home > Products > Screening Compounds P53241 > Conjugated Estrogen
Conjugated Estrogen - 12126-59-9

Conjugated Estrogen

Catalog Number: EVT-264350
CAS Number: 12126-59-9
Molecular Formula: C18H19NaO5S
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Conjugated estrogens are a mixture of sulfate esters of estrone, equilin, and 17α-dihydroequilin, obtained from the urine of pregnant mares. [, , , , , ] These compounds are classified as estrogens, a group of steroid hormones responsible for the development and regulation of the female reproductive system. [, , , ] In scientific research, conjugated estrogens are primarily used to study the role of estrogens in various biological processes and to evaluate their potential therapeutic benefits in different experimental models. [, , , , ]

Future Directions

Personalized Medicine: Future research could focus on developing personalized approaches to conjugated estrogen therapy, tailoring treatment strategies based on individual patient characteristics and risk factors. [, , ]

Combination Therapies: Further investigation into the benefits and risks of combining conjugated estrogens with other compounds, such as selective estrogen receptor modulators (SERMs), could lead to the development of novel therapeutic options with improved safety and efficacy. [, , ]

Non-hormonal Alternatives: Research on non-hormonal alternatives for managing menopausal symptoms and related conditions could provide valuable therapeutic options for women who cannot or choose not to use hormone therapy. [, , ]

Understanding Mechanism of Action: Further research is needed to fully elucidate the complex mechanisms of action of conjugated estrogens in various tissues and to identify potential targets for developing new therapeutic interventions. [, , , ]

Estrone Sulfate

Relevance: Estrone sulfate is a major component of conjugated estrogens, a mixture of estrogens obtained from the urine of pregnant mares. [, ] The presence and levels of estrone sulfate contribute to the overall estrogenic activity of conjugated estrogens.

Sodium Equilin Sulfate

Relevance: Similar to estrone sulfate, sodium equilin sulfate is a significant component of conjugated estrogens. [, ] Its presence contributes to the estrogenic effects of the drug.

Sodium 17α-Dihydroequilin Sulfate

Relevance: This compound is another important component found in conjugated estrogens. [, , ] While less potent than other estrogens in the mixture, it contributes to the overall estrogenic profile.

Sodium 17β-Dihydroequilin Sulfate

Relevance: Sodium 17β-dihydroequilin sulfate is present in conjugated estrogens. [, ] Its presence, along with other related compounds, adds to the complex pharmacological activity of the drug.

Sodium 17α-Estradiol Sulfate

Relevance: Sodium 17α-estradiol sulfate is a component of conjugated estrogens. [] Its presence contributes to the overall estrogenic effects.

Sodium 17β-Estradiol Sulfate

Relevance: This conjugated form of 17β-estradiol is found in conjugated estrogens. [] Its presence contributes to the estrogenic effects, though it may be present in smaller amounts compared to other equine estrogens.

Sodium Equilenin Sulfate

Relevance: Similar to other equine estrogen conjugates, sodium equilenin sulfate is a component of conjugated estrogens. [] While its intrinsic estrogenic potency is lower than other components, it contributes to the complex mixture.

Sodium 17α-Dihydroequilenin Sulfate

Relevance: Sodium 17α-dihydroequilenin sulfate is found in conjugated estrogens and contributes to its overall estrogenic profile. [, ]

Sodium Δ8,9-Dehydroestrone Sulfate

Relevance: Sodium Δ8,9-dehydroestrone sulfate has been identified as a component of conjugated estrogens. [] Its specific contribution to the overall effect of conjugated estrogens requires further investigation.

Estradiol Valerate

Relevance: Estradiol valerate, while not a component of conjugated estrogens, serves as a comparator in some studies evaluating the efficacy of different estrogen formulations on bone mineral density in postmenopausal women. []

Medroxyprogesterone Acetate (MPA)

Relevance: MPA is often combined with estrogens, including conjugated estrogens, in hormone replacement therapy for menopausal women with a uterus. This combination aims to counteract the stimulatory effects of estrogens on the endometrium and reduce the risk of endometrial hyperplasia and cancer. [, , , ]

Bazedoxifene

Relevance: Bazedoxifene is combined with conjugated estrogens to create a tissue-selective estrogen complex (TSEC). This combination aims to provide the benefits of estrogen replacement therapy for menopausal symptoms, such as hot flashes and vaginal dryness, while minimizing the risks associated with estrogen stimulation of the breast and uterus. [, ]

Puerarin

Relevance: Studies have compared the neuroprotective effects of puerarin with those of conjugated estrogens in rat models of traumatic brain injury. [] Both compounds showed similar beneficial effects, suggesting that puerarin could be a potential alternative for estrogen replacement therapy in certain conditions.

Desmopressin

Relevance: Desmopressin has been used in conjunction with conjugated estrogens to reduce blood loss during hip arthroplasty in patients with end-stage renal disease. [] This combination is based on the ability of both medications to promote blood clotting through different mechanisms.

Cyproterone Acetate

Relevance: Research has investigated the effects of cyproterone acetate and conjugated estrogens on the human insulin receptor. [] While cyproterone acetate did not significantly affect insulin binding, long-term treatment with conjugated estrogens reduced insulin receptor binding.

Fluoxetine

Relevance: Studies have explored the combined use of fluoxetine and conjugated estrogens for treating menopausal women with depression. [] Results indicate that this combination therapy might be more effective than either treatment alone in managing both depressive symptoms and menopausal complaints.

Overview

Equilin 3-Sulfate Sodium Salt, known by its Chemical Abstracts Service (CAS) number 16680-47-0, is a synthetic compound derived from equilin, a natural estrogen. It belongs to the class of conjugated estrogens, which are used primarily in hormone replacement therapy and other medical applications. The compound is characterized by its sulfate group, which enhances its solubility and bioactivity.

Source

Equilin 3-Sulfate Sodium Salt is typically synthesized in laboratory settings and is derived from the natural estrogen equilin, which is found in the urine of pregnant mares. The compound is often included in formulations for treating menopausal symptoms and is part of various pharmaceutical preparations.

Classification

Equilin 3-Sulfate Sodium Salt is classified as a steroid hormone and more specifically as an estrogen. It acts primarily through estrogen receptors in the body, influencing various physiological processes.

Synthesis Analysis

Methods

The synthesis of Equilin 3-Sulfate Sodium Salt involves several chemical reactions that convert equilin into its sulfate form. The primary method includes:

  1. Sulfonation Reaction: This involves the introduction of a sulfate group to equilin using reagents such as sulfuric acid or chlorosulfonic acid.
  2. Neutralization: The resulting sulfate ester is then neutralized with sodium hydroxide to form the sodium salt.

Technical Details

The synthesis can be performed under controlled conditions to optimize yield and purity. Key parameters include temperature, reaction time, and concentration of reagents. The final product is purified through crystallization or chromatography to ensure high purity suitable for pharmaceutical use.

Molecular Structure Analysis

Structure

The molecular formula of Equilin 3-Sulfate Sodium Salt is C18H19NaO5SC_{18}H_{19}NaO_{5}S, with a molecular weight of approximately 370.4 g/mol. The structure features a steroid backbone typical of estrogens, with a sulfate group attached at the 3-position.

Data

  • IUPAC Name: 3-Hydroxy-estra-1,3,5(10),7-tetraen-17-one, hydrogen sulfate, sodium salt
  • Isomeric SMILES: C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CCC2=O.[Na+]

This structure allows for specific interactions with estrogen receptors, facilitating its biological activity.

Chemical Reactions Analysis

Reactions

Equilin 3-Sulfate Sodium Salt can undergo various chemical reactions:

  1. Oxidation: Hydroxyl groups can be oxidized to ketones or aldehydes.
  2. Reduction: Ketones or aldehydes can be reduced back to hydroxyl groups.
  3. Substitution Reactions: Functional groups may be substituted under appropriate conditions.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The reactions are typically conducted in organic solvents under controlled temperatures to maximize yield.

Mechanism of Action

Process

Equilin 3-Sulfate Sodium Salt functions as an agonist for estrogen receptors (ERs) and progesterone receptors (PRs). Upon administration:

  1. Hydrolysis: The compound is hydrolyzed to release free equilin.
  2. Receptor Binding: Equilin binds to estrogen receptors in target tissues.
  3. Gene Expression Modulation: This binding activates transcription factors that regulate the expression of genes involved in reproductive and metabolic processes.

Data

Research indicates that Equilin 3-Sulfate Sodium Salt exhibits significant estrogenic activity, influencing processes such as bone density maintenance and alleviation of menopausal symptoms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to creamy-white crystalline powder
  • Melting Point: Approximately 173–184°C
  • Solubility: Practically insoluble in water; soluble in organic solvents such as ethanol, acetone, and chloroform.

Chemical Properties

Equilin 3-Sulfate Sodium Salt exhibits stability under normal storage conditions but may degrade under extreme temperatures or prolonged exposure to light. Its chemical stability makes it suitable for pharmaceutical formulations.

Applications

Equilin 3-Sulfate Sodium Salt has significant applications in medical science:

  • Hormone Replacement Therapy: Used to alleviate symptoms associated with menopause.
  • Bone Health: Helps in preventing osteoporosis by maintaining bone density.
  • Research Applications: Utilized in studies related to estrogenic activity and receptor interactions.

This compound plays a crucial role in both therapeutic and research settings, highlighting its importance in women's health and endocrine studies.

Historical Context and Pharmacological Evolution of Equilin Derivatives in Hormone Replacement Therapy [4] [6] [8]

Role of Equilin 3-Sulfate Sodium Salt in the Development of Conjugated Estrogen Formulations

Equilin 3-sulfate sodium salt emerged as a pivotal component in conjugated equine estrogen (CEE) formulations following the 1941 introduction of Premarin® (derived from pregnant mare urine). This compound—absent in human physiology—was identified as a stable, water-soluble prodrug that could be hydrolyzed to bioactive equilin by steroid sulfatase enzymes in target tissues [3] [10]. Its inclusion addressed key limitations of earlier estrogen therapies like Emmenin (1933), which was cost-prohibitive due to extraction from human pregnancy urine. Equilin 3-sulfate constituted approximately 25% of Premarin’s total estrogenic content, synergizing with estrone sulfate (50%) to enhance pharmacokinetic profiles through prolonged plasma half-life (175 L/day/m² clearance vs. 2,640 L/day/m² for unconjugated equilin) [1] [10]. The sodium salt formulation enabled oral bioavailability and batch standardization, facilitating industrial-scale production. Environmental analyses later detected equilin derivatives in aquatic systems (ng/L concentrations), confirming their environmental persistence post-excretion [4].

Table 1: Key Components of Premarin® Conjugated Estrogens

Estrogen ComponentAbbreviationPercentage in CEEOrigin
Estrone sulfateE1S~50%Pregnant mare urine
Equilin 3-sulfate sodium saltEqS~25%Pregnant mare urine
17α-Dihydroequilenin sulfateDHESMinorSemi-synthetic
Equilenin sulfateEqnSMinorPregnant mare urine

Comparative Analysis of Equilin Derivatives in Premarin™ and Other Hormone Replacement Therapeutics

Equilin derivatives exhibit distinct pharmacological behaviors compared to human bioidentical estrogens. In vitro binding assays reveal equilin’s moderate estrogen receptor affinity (13% of estradiol-17β for ERα; 49% for ERβ), whereas its metabolite 17β-dihydroequilin surpasses estradiol in ERα binding (113%) [10]. This metabolic activation underpins tissue-specific potency variations:

  • Neurotrophic Effects: Equilin demonstrates superior efficacy in stimulating cortical neuron growth (+200% vs. controls) via NMDA receptor-dependent pathways, suggesting unique neuroprotective potential absent in estrone or estriol [6].
  • Cardiovascular Implications: Unlike 17β-estradiol, equilin upregulates endothelial adhesion molecules (E-selectin, ICAM-1) via NF-κB nuclear translocation, increasing U937 monocyte adherence by 300%—a pro-atherogenic mechanism [7].
  • Hepatic Impact: Equilin sulfate elevates liver-derived proteins (SHBG, angiotensinogen) 6–7.5-fold more than estrone sulfate, amplifying thrombosis risk relative to transdermal estradiol [10].

Synthetic formulations like ethinylestradiol further diverge, showing 150× vaginal epithelium potency but 500× greater liver protein induction than equilin derivatives [10].

Regulatory Milestones in the Approval and Standardization of Equilin-Based Pharmaceutical Products

The U.S. FDA’s 1941 approval of Premarin® marked the first regulatory endorsement of an equilin-rich CEE therapy. Standardization challenges arose due to the complex mixture of ≥10 equine estrogens, necessitating advanced chromatographic quantification for batch consistency [1] [9]. Key regulatory developments include:

  • 1970s Safety Mandates: Post-surveillance data linked unopposed CEEs to endometrial cancer, prompting FDA warnings and label revisions (1976) [1].
  • ANDA Requirements: The 1990s saw stringent bioequivalence standards for generic CEEs, requiring demonstration of identical compositional profiles—including equilin 3-sulfate sodium salt (reference standard: CAS 16680-47-0) [3] [9].
  • WHI Study Impact: The 2002 Women’s Health Initiative findings triggered revised indications limiting CEEs to short-term menopausal symptom management, though product formulations remained unchanged [1] [7].

Current pharmacopeial monographs (USP/EP) specify identity tests, assay limits, and impurity thresholds for equilin sulfate sodium using HPLC-UV, ensuring pharmaceutical equivalence among approved CEE products [9].

Table 2: Pharmacological Properties of Key Estrogens in HRT

Parameter17β-EstradiolEquilin17β-DihydroequilinEthinylestradiol
ERα Binding Affinity (% vs E2)100%13%113%120%
SHBG Induction1.0×7.5×Not studied500×
Hepatic:Vaginal Potency Ratio1.04.5Not studied150
Neurotrophic ActivityModerateHighNot studiedLow

Properties

CAS Number

12126-59-9

Product Name

Equilin 3-Sulfate Sodium Salt

IUPAC Name

sodium;(13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate

Molecular Formula

C18H19NaO5S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1

InChI Key

QTTMOCOWZLSYSV-UHFFFAOYSA-M

SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+]

Solubility

Soluble

Synonyms

Estrogens, conjugated; Conjugated estrogens; TAG-39; HSDB 3076; Conest; Kestrin; Conjugen;

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.